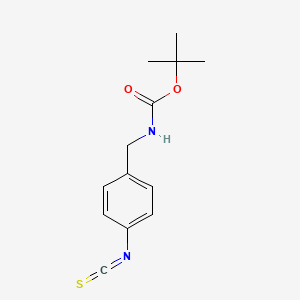

4-(Boc-aminomethyl)phenyl isothiocyanate

Description

Contextualization of Isothiocyanates in Modern Organic and Biological Chemistry

The isothiocyanate functional group (–N=C=S) is a key reactive moiety in modern chemical biology and organic synthesis. Isothiocyanates are characterized by the electrophilic nature of their central carbon atom, which makes them highly susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility.

In biological chemistry, isothiocyanates are widely employed as coupling agents to label biomolecules. nih.gov They readily react with primary and secondary amines, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues in proteins, to form stable thiourea (B124793) bonds. researchgate.net This reaction is highly efficient under mild alkaline conditions (pH 9-11). researchgate.net Similarly, they can react with thiol groups, like those on cysteine residues, to form dithiocarbamate (B8719985) linkages, typically at a lower pH range of 6-8. researchgate.net This predictable and specific reactivity allows for the covalent attachment of tags, probes, or other functional molecules to proteins, peptides, and other biopolymers for detection, purification, or functional studies. nih.gov

The synthesis of isothiocyanates can be achieved through various methods, often starting from primary amines. chemrxiv.org Common synthetic routes involve the reaction of amines with reagents like carbon disulfide or thiophosgene (B130339) and its derivatives. chemrxiv.orgrsc.org More recent and efficient methods utilize reagents such as phenyl chlorothionoformate or employ desulfurizing agents on in situ generated dithiocarbamate salts. organic-chemistry.orgorganic-chemistry.orgnih.gov

Significance of 4-(Boc-aminomethyl)phenyl Isothiocyanate as a Specialized Reagent

This compound, also known as BAMPITC, stands out as a specialized reagent due to its bifunctional nature. scbt.comalfa-chemistry.com It contains two key functional groups at opposite ends of a stable phenyl ring:

An isothiocyanate group (–N=C=S) , which serves as a reactive handle for conjugation to nucleophiles, primarily amines. researchgate.net

A Boc-protected aminomethyl group (–CH₂NH-Boc) , which provides a latent primary amine functionality.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amines. numberanalytics.comfiveable.me It effectively masks the nucleophilicity of the amine, rendering it unreactive under a variety of conditions, including those required for the isothiocyanate group to react. total-synthesis.com A key advantage of the Boc group is its lability under acidic conditions; it can be cleanly removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid to regenerate the free amine. wikipedia.orgasna.com.sa

This "orthogonal" protection strategy is central to the significance of this compound. It allows for sequential chemical modifications. First, the isothiocyanate end can be used to attach the molecule to a substrate, such as a protein or a solid support. Subsequently, the Boc group can be removed to expose a new reactive site—the primary amine—which can then be used for further elaboration, such as peptide chain extension or the attachment of another molecule. This makes it an invaluable bifunctional linker for constructing complex bioconjugates and materials.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 89631-74-3 | scbt.comalfa-chemistry.comchemicalbook.com |

| Molecular Formula | C₁₃H₁₆N₂O₂S | scbt.comchemicalbook.com |

| Molecular Weight | 264.34 g/mol | scbt.comchemicalbook.com |

| Melting Point | 111-113 °C | labsolu.caechemi.com |

| Appearance | White solid | rsc.org |

Scope and Research Objectives in Advanced Chemical and Biochemical Applications

The unique architecture of this compound makes it a versatile tool for several advanced research applications, primarily centered around its role as a linker and labeling agent.

Bioconjugation and Protein Labeling: The reagent is used for the site-specific modification of proteins and peptides. For instance, it can be used in protein microsequencing. scbt.comscbt.com The isothiocyanate group reacts with the N-terminal amino acid of a peptide chain. After subsequent cleavage, the derivatized amino acid can be identified. Furthermore, its ability to link biomolecules to other entities is critical in the development of targeted therapeutics and diagnostic agents. A researcher could first attach a targeting peptide to a surface or nanoparticle via the isothiocyanate group and then, after deprotection of the Boc group, attach a fluorescent dye or drug to the newly exposed amine.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, this compound can act as a versatile linker. The field of peptide synthesis relies heavily on protecting group strategies like Boc and Fmoc to build peptide chains step-by-step on a solid support. nih.govgoogle.com The isothiocyanate moiety can be used to anchor the linker to an amine-functionalized resin. Following this, the Boc group is removed, and the resulting amine serves as the starting point for peptide chain elongation using standard Fmoc-based SPPS protocols. nih.gov This approach allows for the synthesis of C-terminally modified peptides or the creation of peptide-based materials where the peptide is covalently tethered through a stable thiourea linkage.

Development of Research Probes and Surfaces: This reagent is instrumental in the preparation of functionalized surfaces for biochemical assays. For example, glass slides or beads can be amine-functionalized and then treated with this compound. This creates a surface with latent amine groups (after Boc deprotection) that can be used to immobilize proteins, DNA, or small molecules for interaction studies, such as in the fabrication of microarrays.

| Nucleophile | Functional Group | Optimal pH | Resulting Linkage | Reference |

|---|---|---|---|---|

| Primary Amine | R-NH₂ (e.g., Lysine, N-terminus) | 9.0 - 11.0 | Thiourea | researchgate.net |

| Thiol | R-SH (e.g., Cysteine) | 6.0 - 8.0 | Dithiocarbamate | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-isothiocyanatophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)14-8-10-4-6-11(7-5-10)15-9-18/h4-7H,8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQIQTXXAATZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350892 | |

| Record name | BAMPITC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89631-74-3 | |

| Record name | BAMPITC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Boc-aminomethyl)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-(Boc-aminomethyl)phenyl Isothiocyanate

The core of isothiocyanate synthesis from primary amines involves a two-stage process: the formation of a dithiocarbamate (B8719985) intermediate followed by a desulfurization step. chemrxiv.orgnih.gov This fundamental pathway has been adapted and optimized through several innovative approaches.

The most common pathway to synthesize isothiocyanates begins with a primary amine. nih.gov This process involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to generate a dithiocarbamate salt intermediate. chemrxiv.orgbeilstein-journals.org This salt is then subjected to desulfurization using a suitable reagent to yield the final isothiocyanate product. beilstein-journals.orgnih.gov The choice of base is critical; inorganic bases are often efficient for converting arylamines in aqueous systems, while organic bases like triethylamine (B128534) (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are also commonly used. nih.govnih.gov This two-step approach is versatile and widely applied in the synthesis of various alkyl and aryl isothiocyanates. beilstein-journals.orgnih.gov

Di-tert-butyl dicarbonate (B1257347) (Boc₂O), commonly known as Boc anhydride, serves as an effective and clean desulfurizing agent for converting dithiocarbamates into isothiocyanates. kiku.dkcbijournal.com The primary advantage of using Boc₂O is that its byproducts—carbon dioxide (CO₂), carbonyl sulfide (B99878) (COS), and tert-butanol—are volatile and can be easily removed by evaporation, simplifying the work-up process and often eliminating the need for chromatographic purification. kiku.dkcbijournal.com The reaction is typically catalyzed by a small amount (1-3 mol%) of 4-dimethylaminopyridine (B28879) (DMAP) or DABCO, which significantly increases the reaction rate. cbijournal.comresearchgate.net The electrophilic Boc₂O reacts with the dithiocarbamate to form an unstable mixed dithiocarbamate/carbonate adduct, which then rapidly decomposes to the desired isothiocyanate. kiku.dk This method is valued for its mild conditions and high yields for both aliphatic and activated aromatic substrates. kiku.dk

The "Boc" in the target compound's name refers to the tert-butoxycarbonyl protecting group attached to the aminomethyl nitrogen. wikipedia.org This group is installed to prevent the amine from undergoing undesired side reactions during other synthetic steps and can be removed using moderately strong acids. wikipedia.org

Modern synthetic chemistry has introduced specialized reagents to improve the efficiency and environmental profile of isothiocyanate synthesis. One such reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). mdpi.comdntb.gov.ua This compound has proven to be a highly efficient desulfurating agent for the conversion of in situ-generated dithiocarbamates. nih.govmdpi.com Syntheses using DMT/NMM/TsO⁻ are often performed as a "one-pot," two-step procedure, providing satisfactory to very good yields (ranging from 25–97%) for a wide array of isothiocyanates, including derivatives of unnatural amino acids like 4-(aminomethyl)benzoic acid. mdpi.comdntb.gov.uanih.gov The effectiveness of DMT/NMM/TsO⁻ has been compared to other desulfurizing agents, demonstrating its superiority in certain contexts. mdpi.com

Table 1: Comparison of Desulfurizing Agent Efficiency in Benzyl (B1604629) Isothiocyanate Synthesis

| Entry | Desulfurizing Agent | Yield (%) |

|---|---|---|

| 1 | DMT/NMM/TsO⁻ | 92 |

| 2 | TCT (Cyanuric Chloride) | 87 |

| 3 | I₂ (Iodine) | 86 |

| 4 | Boc₂O/DMAP | 84 |

| 5 | T3P® | 81 |

| 6 | TsCl (Tosyl Chloride) | 75 |

Data sourced from a comparative study under identical microwave conditions (3 min, 90 °C). mdpi.com

The application of microwave irradiation has been shown to significantly enhance the synthesis of isothiocyanates. mdpi.comnih.gov Microwave-assisted protocols can dramatically reduce reaction times, often from hours to just a few minutes, while increasing product yields. mdpi.comresearchgate.net This technique is particularly effective for the desulfurization step in converting dithiocarbamates to isothiocyanates. nih.govmdpi.com For example, the synthesis of aliphatic and aromatic isothiocyanates using the DMT/NMM/TsO⁻ reagent was successfully carried out in a microwave reactor, achieving high yields in short reaction times. nih.govmdpi.comresearchgate.net This "greener" approach is scalable and minimizes side reactions, making it a valuable tool in modern organic synthesis. researchgate.net

Efficiency in chemical synthesis is often improved by minimizing the number of separate operations. One-pot, two-step procedures are a prime example of this principle, where the intermediate dithiocarbamate is generated and then converted to the final isothiocyanate within the same reaction vessel without isolation. beilstein-journals.orgmdpi.comrsc.org This approach reduces solvent usage, minimizes product loss during transfers, and saves time. rsc.org Many modern methods for isothiocyanate synthesis, including those using reagents like DMT/NMM/TsO⁻ or employing aqueous conditions, have been developed as one-pot protocols. nih.govbeilstein-journals.orgmdpi.com These procedures are highly versatile, applicable to a broad range of alkyl and aryl amines, and can be scaled for larger preparations. beilstein-journals.orgresearchgate.net

Solid-phase synthesis offers a powerful method for preparing isothiocyanates, particularly when creating libraries of compounds for screening purposes. In this technique, the starting amine is chemically attached (anchored) to an insoluble polymer support, or resin. tandfonline.com The standard chemical transformations, such as reaction with CS₂ and a desulfurizing agent, are then performed on the resin-bound amine. tandfonline.com A key advantage of this method is the simplification of purification; unreacted reagents and byproducts in the solution phase can be easily washed away from the resin-bound product. Finally, the desired isothiocyanate is cleaved from the solid support. This methodology has been successfully used to generate resin-bound isothiocyanates as intermediates for further synthesis. tandfonline.com

Derivatization Reactions and Functional Group Transformations of this compound

The chemical utility of this compound stems from its bifunctional nature. It possesses a highly reactive isothiocyanate group (–N=C=S) and a latent primary amine protected by a tert-butyloxycarbonyl (Boc) group. This structure allows for a range of derivatization and conjugation strategies.

Formation of Thiourea (B124793) Derivatives via Reaction with Amines

The isothiocyanate functional group is an electrophile that readily reacts with nucleophilic primary and secondary amines to form substituted thiourea derivatives. nih.govorganic-chemistry.org This condensation reaction is a cornerstone of the compound's application in chemical synthesis. researchgate.net The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the central carbon atom of the isothiocyanate group.

The general reaction is efficient and allows for the creation of a diverse library of thiourea compounds by varying the amine substrate. nih.gov For this compound, the reaction yields N,N'-disubstituted thioureas where one substituent is the (4-(Boc-aminomethyl)phenyl)methyl group and the other is derived from the reacting amine. The reaction conditions are typically mild, often proceeding at room temperature in various organic solvents. nih.govnih.gov

| Reactant Amine | Resulting Thiourea Derivative Structure | General Reaction Conditions | Reference |

|---|---|---|---|

| Primary Aliphatic Amine (R-NH₂) | R-NH-C(=S)-NH-CH₂-Ph-NH-Boc | Dichloromethane or tert-butanol, Room Temperature or Reflux | nih.gov |

| Primary Aromatic Amine (Ar-NH₂) | Ar-NH-C(=S)-NH-CH₂-Ph-NH-Boc | Apolar or dipolar solvents (e.g., DCM, THF, DMF) | kiku.dk |

| Secondary Amine (R₂NH) | R₂N-C(=S)-NH-CH₂-Ph-NH-Boc | Dichloromethane, Room Temperature | nih.gov |

| Amino Acid (e.g., ε-amino group of Lysine) | Lys(α-NH₂)-ε-NH-C(=S)-NH-CH₂-Ph-NH-Boc | Aqueous solvent minimized to prevent hydrolysis of the isothiocyanate | nih.gov |

Reaction Mechanisms with N-Terminal Amino Groups of Polypeptides

The reaction of this compound with the N-terminal α-amino group of a polypeptide is analogous to the classic Edman degradation chemistry, which uses phenyl isothiocyanate. uobabylon.edu.iqnih.gov This process is fundamental for peptide sequencing and modification. nih.gov

The mechanism involves two main steps:

Coupling Reaction: The unprotonated N-terminal α-amino group of the peptide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This reaction, typically carried out under mildly basic conditions, forms a thiocarbamoyl derivative. nsf.gov

Cleavage Reaction: Subsequent treatment with a strong anhydrous acid, such as trifluoroacetic acid (TFA), leads to the cleavage of the N-terminal amino acid from the peptide chain. nih.gov The acid catalyzes the cyclization of the thiocarbamoyl group. The sulfur atom attacks the carbonyl carbon of the first peptide bond, forming a five-membered thiazolinone ring containing the N-terminal amino acid. This releases the remainder of the peptide with a new N-terminus. The thiazolinone derivative then rearranges to the more stable thiohydantoin derivative. nih.gov

This specific reactivity allows for the precise modification or labeling of the N-terminus of proteins and peptides. nih.govnsf.gov

| Step | Description | Key Intermediate/Product | Typical Conditions | Reference |

|---|---|---|---|---|

| 1. Coupling | Nucleophilic attack of the peptide's N-terminal amine on the isothiocyanate carbon. | N-thiocarbamoyl peptide | Mildly alkaline (pH ~8-9) | nsf.gov |

| 2. Cyclization & Cleavage | Acid-catalyzed intramolecular attack of the thiourea sulfur on the first peptide bond's carbonyl carbon. | Thiazolinone derivative + shortened peptide | Anhydrous trifluoroacetic acid (TFA) | nih.gov |

| 3. Rearrangement | Conversion of the unstable thiazolinone into a stable thiohydantoin derivative. | Substituted thiohydantoin | Aqueous acid | nih.gov |

Orthogonal Protection and Deprotection Strategies Involving the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. semanticscholar.orgpeptide.com Its utility lies in its unique cleavage condition, which forms the basis of orthogonal protection strategies. total-synthesis.com An orthogonal system allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org

The Boc group is stable to basic conditions and nucleophiles but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comfishersci.co.uk This makes it orthogonal to several other common protecting groups:

Fmoc (9-fluorenylmethoxycarbonyl) group: Removed by bases (e.g., piperidine). total-synthesis.comorganic-chemistry.org

Cbz (Benzyloxycarbonyl) group: Removed by catalytic hydrogenolysis. total-synthesis.com

Alloc (Allyloxycarbonyl) group: Removed using palladium catalysts. sigmaaldrich.com

In the context of this compound, this orthogonality is critical. For instance, the isothiocyanate can be reacted with a nucleophile while the Boc group remains intact. Subsequently, the Boc group can be selectively removed with acid to expose the primary amine for further, distinct chemical transformations, such as amidation or attachment to a solid support. nih.govsigmaaldrich.com This allows the molecule to function as a bifunctional, heteroreactive linker.

| Protecting Group | Structure | Cleavage Condition | Stable to Boc Cleavage (Acid)? | Reference |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | -C(=O)O-C(CH₃)₃ | Strong Acid (e.g., TFA, HCl) | N/A | total-synthesis.comfishersci.co.uk |

| Fmoc (9-fluorenylmethoxycarbonyl) | -C(=O)O-CH₂-Fluorene | Base (e.g., Piperidine) | Yes | total-synthesis.comorganic-chemistry.org |

| Cbz (Benzyloxycarbonyl) | -C(=O)O-CH₂-Ph | H₂/Pd (Hydrogenolysis) | Yes | total-synthesis.com |

| Alloc (Allyloxycarbonyl) | -C(=O)O-CH₂-CH=CH₂ | Pd(PPh₃)₄ | Yes | sigmaaldrich.com |

Amidation Reactions in Conjugation Strategies

While the primary reactive site for conjugation is the isothiocyanate group, the Boc-protected amine provides a secondary site for modification following a deprotection step. This enables complex, multi-step conjugation strategies where amidation is a key reaction.

A typical strategy involves two stages:

Isothiocyanate Conjugation: The molecule is first attached to a target (e.g., a biomolecule with a free amine) via the formation of a stable thiourea linkage as described in section 2.2.1. nih.gov

Amidation Conjugation: The Boc group on the resulting conjugate is then removed using acid (as per 2.2.3), exposing a primary benzylamine. This newly available amine can then be coupled to a second molecule that has a carboxylic acid group. This coupling forms a stable amide bond and is typically facilitated by standard peptide coupling reagents such as carbodiimides (e.g., EDC) or other activating agents.

This dual reactivity allows this compound to act as a versatile linker, bridging two different molecules or tethering a molecule to a surface which can then be further functionalized. researchgate.net

Applications in Advanced Analytical and Detection Methodologies

Role in Protein and Peptide Labeling for Structural and Functional Studies

The ability to selectively tag proteins and peptides is fundamental to understanding their complex roles in biological systems. The isothiocyanate group of 4-(Boc-aminomethyl)phenyl isothiocyanate readily reacts with primary amino groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable thiourea (B124793) linkage. This covalent modification is a cornerstone of its utility in labeling.

Chemoenzymatic methods represent a powerful strategy for the site-specific modification of proteins, combining the selectivity of enzymes with the versatility of chemical synthesis. nih.gov While direct enzymatic incorporation of this compound is not a primary application, the principles of this field inform its use in related chemical strategies. For instance, a method for cleaving N-acylated peptides from a solid support utilizes a linker system with a structure analogous to the subject compound. nih.govresearchgate.net In this approach, a lysine residue is used as a linker, with its α-amino group protected by a Boc group and the ε-amino group serving as the point of peptide synthesis. nih.govresearchgate.net After peptide assembly, the Boc group is removed with trifluoroacetic acid, exposing the α-amino group for reaction with a phenyl isothiocyanate (PITC) derivative. nih.govresearchgate.net This subsequent reaction allows for the controlled cleavage of the peptide from the resin, demonstrating how the Boc-protected amine and isothiocyanate functionalities can be used in a stepwise chemical process to manipulate polypeptides. nih.govresearchgate.net

The covalent labeling of proteins with specific probes is crucial for elucidating their structure, function, and interactions. nih.govplos.org Isothiocyanates are well-established reagents for this purpose, enabling the attachment of various tags, including fluorophores and chelating agents for imaging. nih.govbachem.com The this compound molecule acts as a versatile linker in this context.

The process involves two key stages:

Initial Labeling: The isothiocyanate group reacts with an available amino group on the protein, attaching the Boc-protected aminomethylphenyl moiety.

Secondary Functionalization: The Boc protecting group is subsequently removed under acidic conditions, typically with trifluoroacetic acid, to expose a primary amine. This newly available amine serves as a reactive handle for the attachment of a secondary probe, such as a fluorescent dye or a biotin (B1667282) tag for affinity purification.

This two-step strategy allows for the introduction of functionalities that might not be compatible with the initial protein labeling conditions. For example, a protein can be labeled with this compound, and after purification, the deprotected amine can be reacted with a reporter molecule. This approach provides flexibility in the design of experiments aimed at studying protein localization, conformation, and interactions within complex biological environments. plos.org

Utilization in Advanced Protein Microsequencing Methodologies

The Edman degradation is a classical method for determining the amino acid sequence of a peptide from its N-terminus. metwarebio.comlibretexts.org The process involves the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the terminal residue. pressbooks.pub Modifications to the PITC molecule have been a key avenue for improving the sensitivity and scope of this technique. nih.gov

The development of novel sequencing reagents is driven by the need for higher sensitivity and greater versatility. nih.govnih.gov Modified isothiocyanates, such as those containing fluorescent tags like dansyl groups, have been created to allow for the detection of cleaved amino acid derivatives at picomole levels. nih.govcapes.gov.br

This compound fits within this paradigm of modified Edman reagents. Its design allows it to function as a cleavable linker for peptide sequencing from solid supports. nih.govresearchgate.net A strategy has been developed where a peptide is synthesized on a resin via a lysine linker. The α-amino group of the linker is initially protected with a Boc group. After the synthesis is complete, this Boc group is removed, and the now-free amine is reacted with PITC. nih.gov This creates a phenylthiourea (B91264) structure that, upon treatment with acid, initiates the Edman degradation cascade, cleaving the entire synthesized peptide from the resin as a stable phenylthiohydantoin (PTH) derivative. nih.govresearchgate.net This method is particularly useful in combinatorial chemistry for identifying active compounds from one-bead-one-compound libraries. nih.gov

Table 1: Comparison of Edman-type Sequencing Reagents

| Reagent | Key Feature | Detection Method | Reported Sensitivity |

| Phenyl isothiocyanate (PITC) | Standard Edman reagent | UV Absorbance | Picomole nih.gov |

| 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate | Fluorescent tag | Fluorescence | 100 pmol nih.govcapes.gov.br |

| 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate | Designed for mass spectrometry | Electrospray Mass Spectrometry | Low Femtomole nih.gov |

| This compound | Protected amine for linker/derivatization strategies | Varies with final tag | N/A |

Post-column derivatization is an analytical technique used in liquid chromatography to enhance the detection of analytes after they have been separated on the column. chromsoc.jpnih.gov This method is particularly useful when the analytes lack a strong chromophore or fluorophore. researchgate.net

The structure of this compound is well-suited for a two-stage derivatization strategy in conjunction with Edman sequencing. After the standard Edman reaction and cleavage, the resulting PTH-amino acid derivative contains the Boc-protected aminomethylphenyl group. Before detection, the Boc group can be removed online, exposing the primary amine. This amine can then be reacted in a post-column reactor with a fluorescence-generating reagent, such as o-phthalaldehyde (B127526) (OPA) or fluorescamine. This approach offers the advantage of introducing a fluorescent signal after the critical separation step, minimizing potential interference and allowing for highly sensitive detection.

The efficiency and accuracy of the Edman degradation can be compromised by side reactions. pressbooks.pub With the standard reagent PITC, side reactions can include incomplete coupling to the N-terminus or modification of certain amino acid side chains, such as histidine, at high reagent concentrations. chrom-china.com The cleavage step, which involves treatment with a strong acid like trifluoroacetic acid, must be carefully controlled to avoid undesired hydrolysis of other peptide bonds. metwarebio.com

In strategies utilizing a Boc-protected linker analogous to this compound, the cleavage efficiency has been reported to be very high. nih.govresearchgate.net Elemental analysis of the support resin before and after the TFA-induced cleavage step showed a complete loss of sulfur, indicating that the peptide-PTH derivative was efficiently released from the solid support. nih.gov One potential side reaction in solid-phase synthesis involves the premature elimination of an N-terminal label during the final TFA cleavage step if it is attached directly to the N-terminal amino acid without a proper linker. bachem.com However, the strategies employing a lysine-based linker are designed to circumvent this by physically separating the peptide chain from the cleavage-initiating moiety. The primary limitation noted for this linker-based cleavage strategy is that the efficiency can be reduced if the peptide sequence itself contains internal lysine or arginine residues, as these can interfere with subsequent analytical steps like enzymatic digestion. researchgate.net

Comparative Analysis with Other Sensitivity-Enhancing Reagents in Edman Degradation

The Edman degradation is a cornerstone technique for determining the amino acid sequence of proteins and peptides. nih.gov The process involves the sequential cleavage of N-terminal amino acid residues. The classical reagent for this method is phenyl isothiocyanate (PITC). wikipedia.orgmdpi.com Under alkaline conditions, PITC reacts with the N-terminal amino group of a peptide to form a phenylthiocarbamoyl (PTC) derivative. Subsequent treatment with acid cleaves this terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid that can be identified chromatographically. mdpi.com

The drive for higher sensitivity, particularly for micro-sequencing, has led to the development of alternative isothiocyanate reagents that incorporate reporter groups, such as fluorophores. These reagents generate derivatives that can be detected at much lower concentrations than the simple UV-absorbing PTH-amino acids produced by PITC.

This compound is a novel reagent designed for this purpose. scbt.comresearchgate.net After its conjugation to the N-terminal amino acid and cleavage via the Edman cycle, the Boc (tert-butoxycarbonyl) protecting group can be removed. This reveals a primary amine, which can then be reacted with a secondary, highly sensitive fluorescent tag, or the aminophenylthiourea structure itself can serve as a fluorogenic marker. This strategy offers a significant advantage over the standard PITC by enabling fluorogenic detection methods.

Other sensitivity-enhancing reagents have been developed with different reporter moieties. For instance, 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate (DNSAPITC) is a fluorescent Edman-type reagent that produces fluorescent thiohydantoin derivatives detectable in the 1-5 picomole range. nih.gov Another approach involves reagents like 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate, which yields thiohydantoins that are highly sensitive and stable for detection by mass spectrometry, reaching into the low femtomole level. nih.gov While direct comparative studies quantifying the sensitivity enhancement of BAMPITC against these other reagents are not widely available in peer-reviewed literature, its design principle aligns with the strategy of introducing a latent, highly detectable functional group to amplify the analytical signal.

Table 1: Comparison of Selected Edman Degradation Reagents

| Reagent | Abbreviation | Detection Method | Reported Sensitivity |

| Phenyl isothiocyanate | PITC | UV Absorption | Nanomole to high Picomole |

| 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | DNSAPITC | Fluorescence | Low Picomole (1-5 pmol) nih.gov |

| 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate | - | Mass Spectrometry | Low Femtomole nih.gov |

| This compound | BAMPITC | Fluorogenic (post-derivatization) | Designed for high sensitivity |

Fluorescent Labeling Techniques and Advanced Visualization

The isothiocyanate functional group is a cornerstone of fluorescent labeling, reacting readily with primary amines on substrates to form stable thiourea linkages. nsf.gov This reaction is widely exploited to attach fluorophores to proteins, nucleic acids, and other biomolecules.

Applications in Fluorescent Labeling of Diverse Substrates, Including Nanomaterials

This compound functions as a "pro-fluorophore" linker. Initially, the compound itself is not significantly fluorescent. The isothiocyanate group serves as a reactive handle to conjugate the molecule to amine-containing substrates, which can range from proteins and peptides to functionalized nanomaterials like aminated silica (B1680970) or agarose (B213101) nanoparticles. nih.govnih.gov

Once conjugated, the Boc protecting group is removed under acidic conditions. This deprotection unmasks the aminomethyl group, creating a 4-(aminomethyl)phenylthiourea derivative. This resulting structure can possess intrinsic fluorescence or can be further derivatized with a secondary fluorophore for more intense signaling. This two-step activation makes BAMPITC a versatile tool for controlled fluorescent labeling.

While specific studies detailing the use of BAMPITC for labeling nanomaterials are limited, the principle is well-established using analogous compounds like fluorescein (B123965) isothiocyanate (FITC). For example, aminated agarose nanoparticles have been successfully labeled with FITC to enhance their fluorescent properties for cell tracking. nih.gov Similarly, silica nanoparticles and silver nanoparticles have been functionalized with isothiocyanate-bearing dyes for applications in bioimaging and sensing. nih.govresearchgate.net The use of BAMPITC would follow a similar pathway, offering the unique advantage of "turning on" the fluorescence signal at a desired step.

Visualization Techniques Employing Confocal Laser Microscopy for Labeled Entities

Confocal laser scanning microscopy is a high-resolution imaging technique used to visualize fluorescently labeled samples with three-dimensional clarity. It effectively eliminates out-of-focus light, allowing for sharp optical sectioning of cells and tissues.

Entities labeled with fluorophores derived from BAMPITC are amenable to visualization by confocal microscopy. After a substrate (e.g., a cellular protein or a targeted nanoparticle) is labeled with BAMPITC and the fluorophore is unmasked, its localization within a cell or tissue can be mapped. For instance, studies have used confocal microscopy to visualize 3T3 fibroblast cells marked by FITC-labeled aminated agarose nanoparticles, confirming the uptake and distribution of the nanoparticles within the cellular environment. nih.gov Although direct examples using BAMPITC are not prevalent in the literature, the photophysical properties of its deprotected derivatives would allow for similar high-resolution imaging to track the labeled entities in biological systems.

Spectroscopic Characterization of Labeled Conjugates (UV/Visible Spectroscopy, Fluorescence Spectroscopy)

The conjugation of BAMPITC to a substrate and the subsequent deprotection can be monitored using UV/Visible and fluorescence spectroscopy. The formation of the phenylthiourea linkage creates a chromophore with a characteristic UV absorbance. Studies on analogous thiourea derivatives show absorbance maxima that are dependent on the specific molecular structure and solvent. analis.com.my For example, upon binding to mercury ions, a thiourea derivative in DMSO exhibited new absorption bands at 305 nm and 370 nm. analis.com.my Platinum(II) complexes with 1-benzyl-3-phenylthiourea (B182860) show characteristic UV-Vis peaks, with one complex in DMSO showing bands at 267, 320, and 385 nm. mdpi.com

The key spectroscopic event for BAMPITC-labeled conjugates is the appearance or enhancement of fluorescence following the removal of the Boc group. The deprotected 4-(aminomethyl)phenylthiourea derivative is expected to be fluorescent. The exact excitation and emission maxima would depend on the solvent polarity and the local chemical environment. In a study of cysteine-specific bioconjugation, a newly synthesized benzyl (B1604629) isothiocyanate analogue of FITC (FBITC) was shown to have improved quantum yield and brightness compared to its conventional counterpart. rsc.org This highlights how modifications to the linker between the isothiocyanate and the fluorescent core can tune spectroscopic properties. For BAMPITC conjugates, one would expect fluorescence emission characteristic of an aminophenyl derivative.

Analysis of Photophysical Properties of Resulting Fluorophores (e.g., Red-Shift in Absorption/Emission Bands, Quenching Effects)

The photophysical properties of the fluorophore generated from BAMPITC are critical to its function as a reporter. Key properties include the Stokes shift (the difference between the absorption and emission maxima), quantum yield, and susceptibility to environmental effects like quenching.

The deprotection of the Boc group to reveal the primary amine creates a donor-pi-acceptor type structure, which often results in solvatochromism, where the absorption and emission wavelengths shift with solvent polarity. Typically, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum of such fluorophores. This is a known characteristic of various benzothiadiazole derivatives, which are also donor-acceptor fluorophores. nih.gov

Fluorescence quenching, the decrease in fluorescence intensity due to various molecular interactions, is another important consideration. The local environment of the labeled substrate can cause quenching. For instance, the fluorescence of some dyes can be quenched upon conjugation or interaction with certain molecules. mdpi.com Conversely, the design of BAMPITC as a pro-fluorophore is intended to overcome quenching of a pre-attached dye. The fluorescence is "turned on" only after the final deprotection step, potentially minimizing premature quenching and background signal, thereby improving the signal-to-noise ratio in detection assays.

Integration in Bioconjugation and Material Functionalization

Strategies for Surface Modification of Nanomaterials

The ability to controllably alter the surface chemistry of nanomaterials is crucial for tailoring their properties for specific applications. 4-(Boc-aminomethyl)phenyl isothiocyanate serves as a key reagent in this context, enabling multi-step functionalization pathways.

Amine Functionalization of Cellulose Nanofibrils (CNF) and Other Cellulose-Based Materials

Cellulose, a polysaccharide rich in hydroxyl groups, provides a versatile platform for chemical modification. The introduction of primary amine groups onto cellulose surfaces significantly enhances their functionality, enabling further reactions such as peptide coupling or the attachment of bioactive molecules.

A common strategy involves a two-step process:

Carbanylation: The isothiocyanate group of this compound reacts with the surface hydroxyl groups of cellulose to form thiocarbamate linkages. This reaction covalently attaches the molecule to the cellulose backbone.

Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the amine is subsequently removed under acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. fishersci.co.ukresearchgate.netacsgcipr.org This step exposes the primary amine functionality, rendering the cellulose surface reactive towards amine-specific chemistries.

This method provides a reliable way to introduce a controlled density of primary amines onto various cellulose-based materials, including cellulose nanofibrils (CNFs), preparing them for subsequent functionalization steps. acs.orgnih.govnih.gov

Facilitation of Grafting with Carboxylic Acid-Containing Molecules onto Amine-Modified Surfaces

Once cellulose surfaces are functionalized with primary amines as described above, they become amenable to grafting molecules that contain carboxylic acid groups. This is typically achieved through amide bond formation, a robust and widely used reaction in bioconjugation. The process generally involves the activation of the carboxylic acid group using a coupling agent.

A standard and highly efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. echobiosystems.comresearchgate.netscite.ai

The reaction mechanism proceeds as follows:

EDC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. nih.gov

This intermediate can be susceptible to hydrolysis. The addition of NHS traps the activated acid by forming a more stable NHS-ester. researchgate.net

The amine-functionalized cellulose surface then reacts with the NHS-ester, displacing the NHS leaving group to form a stable amide bond. nih.gov

This strategy has been successfully employed to graft various molecules, including amino acids and peptides, onto cellulose surfaces, thereby tailoring the material's properties for specific biological or chemical interactions. ekb.egresearchgate.netekb.eg

Carbanylation Reactions for Targeted Surface Property Alteration of Cellulose

The reaction between isothiocyanates and the hydroxyl groups of cellulose, known as carbanylation, results in the formation of thiocarbamate linkages. nih.gov This reaction is a direct method for altering the surface properties of cellulose. By using this compound, the initial modification introduces a bulky, hydrophobic Boc-protected group onto the surface.

This initial carbanylation can be used to:

Increase Hydrophobicity: The introduction of the phenyl and Boc groups can alter the surface energy of the cellulose, making it more hydrophobic.

Introduce a Reactive Handle: The primary purpose of this specific carbanylation is to install a protected amine, which, after deprotection, serves as a reactive site for further covalent modifications.

The efficiency and extent of this surface modification depend on reaction conditions such as solvent, temperature, and reagent concentration.

Functionalization of Mesoporous Silica (B1680970) Nanoparticles (MSNs) for Chemical Sensing Applications

Mesoporous silica nanoparticles (MSNs) are widely utilized in various fields, including sensing, due to their high surface area, tunable pore size, and well-defined surface chemistry. mdpi.com Functionalizing MSNs is key to creating selective chemical sensors. tamu.edu

The functionalization of MSNs using a molecule like this compound typically follows a preliminary step where the silica surface is first modified to introduce primary amine groups. This is commonly done using silane coupling agents, such as (3-Aminopropyl)triethoxysilane (APTES).

The subsequent functionalization process involves:

Reaction with Surface Amines: The isothiocyanate group reacts readily with the primary amines on the APTES-modified MSN surface to form stable thiourea (B124793) bonds. nih.govnih.gov

Deprotection and Further Modification: The Boc group is then removed under acidic conditions to expose the aminomethyl group. fishersci.co.uknih.gov This newly introduced amine can then be used to immobilize specific sensing molecules, such as fluorescent dyes, enzymes, or antibodies, which can selectively interact with the target analyte.

This multi-step approach allows for the precise engineering of the MSN surface, creating a robust platform for the development of sensitive and selective chemical sensors. nih.govresearchgate.net

Table 1: Comparison of Surface Modification Strategies

| Strategy | Substrate | Key Reagent | Bond Formed | Resulting Functionality | Primary Application |

|---|---|---|---|---|---|

| Amine Functionalization | Cellulose Nanofibrils | This compound | Thiocarbamate | Primary Amine (-NH2) after deprotection | Platform for further bioconjugation |

| Carboxylic Acid Grafting | Amine-Modified Cellulose | EDC/NHS | Amide | Grafted Carboxylic Acid-Containing Molecule | Tailoring surface bio-activity |

| Carbanylation | Cellulose | This compound | Thiocarbamate | Boc-protected Amine | Altering surface properties and introducing reactive sites |

| MSN Functionalization | Amine-Modified MSNs | This compound | Thiourea | Primary Amine (-NH2) after deprotection | Development of chemical sensors |

Advanced Bioconjugation Linker Chemistry

In bioconjugation, the linker molecule plays a critical role in connecting different molecular entities, such as a protein and a drug, or a biomolecule and a surface. The stability and reactivity of the linker are paramount for the functionality of the final conjugate.

Utility in Creating Stable Amide Bonds for Robust Conjugates

This compound is a heterobifunctional linker. The isothiocyanate group readily reacts with primary amines to form a highly stable thiourea linkage. researchgate.net Research indicates that thiourea bonds are extremely stable under physiological conditions, making them suitable for in vivo applications. researchgate.netbiointerfaceresearch.com

The other end of the molecule, the Boc-protected aminomethyl group, provides a latent primary amine. After the initial conjugation via the isothiocyanate group and subsequent deprotection of the Boc group, this primary amine becomes available for reaction with an activated carboxylic acid. fishersci.co.uk As discussed previously, this reaction, often mediated by EDC/NHS chemistry, forms a stable amide bond. luxembourg-bio.com

The sequential reactivity of the two functional groups allows for a controlled, stepwise assembly of complex bioconjugates. The resulting conjugates are held together by robust thiourea and amide linkages, ensuring the integrity of the construct in demanding biological environments. raineslab.com

Potential for Integration within Click Chemistry Platforms and Related Reactions

The structure of this compound is well-suited for integration into modern bioconjugation workflows, including the highly efficient and orthogonal reactions categorized as "click chemistry." Click chemistry refers to reactions that are high-yielding, wide in scope, create no or inoffensive byproducts, and are stereospecific nih.gov. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring nih.govbeilstein-journals.org.

The integration of this compound into such platforms relies on the principle of orthogonal reactivity. This means that the different reactive groups in the system react selectively with their intended partners without cross-reactivity. The isothiocyanate group and the azide/alkyne groups used in CuAAC are orthogonal; the isothiocyanate reacts with amines, while the azide and alkyne react with each other in the presence of a copper catalyst nih.govnih.gov.

A potential strategy to incorporate this linker into a click chemistry platform would involve a multi-step process:

Initial Protein/Surface Modification: A protein or other amine-bearing molecule is first reacted with this compound, forming a stable thiourea linkage as described previously.

Amine Deprotection: The Boc group is removed using acidic conditions (e.g., TFA) to unmask the primary amine.

Introduction of a Click Handle: The newly exposed amine is then acylated using a molecule that contains both an amine-reactive group (like an NHS ester) and a click-compatible functional group (an alkyne or an azide). For example, reacting the amine with NHS-dPEG®-Azide or NHS-dPEG®-Alkyne would covalently attach a PEG spacer terminating in an azide or alkyne group, respectively.

Click Reaction: The modified protein, now bearing a click handle, can be reacted with a second molecule containing the complementary functionality (an alkyne to react with the azide, or vice versa). This second molecule could be a fluorescent probe, a toxin, an imaging agent, or another protein that has been similarly functionalized. The CuAAC reaction, typically performed in aqueous buffers with a copper(I) source and a stabilizing ligand, would then form a stable triazole linkage, completing the bioconjugate nih.govbeilstein-journals.orgresearchgate.net.

This approach combines the reliability of isothiocyanate chemistry for initial protein modification with the specificity and efficiency of click chemistry for the final ligation step. The role of this compound is to act as a stable foundational linker that introduces a versatile intermediate—the protected amine—which can be readily converted into a click-reactive site. This modularity allows for the construction of precisely defined molecular assemblies for advanced applications in chemical biology and materials science.

| Step | Reaction | Purpose | Key Reagents |

| 1 | Isothiocyanate-Amine Coupling | Attach the primary linker to the target molecule. | This compound |

| 2 | Boc Deprotection | Expose a reactive amine for further functionalization. | Trifluoroacetic acid (TFA) |

| 3 | Click Handle Installation | Introduce an azide or alkyne group onto the linker. | NHS-Azide or NHS-Alkyne |

| 4 | Azide-Alkyne Cycloaddition | "Click" the modified target to a second molecule. | Copper(I) catalyst, Azide/Alkyne partner |

Computational and Theoretical Studies

Mechanistic Investigations of Reactions Involving 4-(Boc-aminomethyl)phenyl Isothiocyanate

The primary reaction pathway for isothiocyanates, including this compound, is nucleophilic addition to the central carbon atom of the -N=C=S group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The general mechanism for the reaction with a primary amine, a common application for this compound in bioconjugation and labeling, proceeds via a stepwise mechanism to form a thiourea (B124793) derivative.

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. This leads to the formation of a zwitterionic tetrahedral intermediate. Subsequent proton transfer from the nitrogen of the attacking amine to the nitrogen of the isothiocyanate group results in the final, stable thiourea product. The reaction is typically carried out under neutral or slightly basic conditions, as a base can facilitate the deprotonation of the amine, increasing its nucleophilicity. The presence of the Boc-protecting group on the aminomethyl substituent is sterically distant from the reactive isothiocyanate group and is not expected to significantly alter the fundamental reaction mechanism, although it may have minor electronic effects on the phenyl ring.

Studies on related aryl isothiocyanates have shown that the reaction kinetics and the stability of the intermediate can be influenced by the solvent and the electronic nature of substituents on the phenyl ring. researchgate.net For this compound, the aminomethyl group is electronically insulated from the phenyl ring's pi-system by the methylene (B1212753) spacer, suggesting its electronic influence on the isothiocyanate's reactivity is minimal.

Quantum Chemical Calculations on Reaction Pathways and Intermediate Structures

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in providing a quantitative understanding of the reaction pathways involving isothiocyanates. researchgate.netnih.gov These methods can be used to model the reaction of this compound with a nucleophile, such as a primary amine, to determine the geometries and energies of reactants, transition states, intermediates, and products.

A typical DFT study on this reaction would involve mapping the potential energy surface for the nucleophilic addition. The calculations would likely be performed using a functional like B3LYP with a basis set such as 6-31G* or larger to accurately describe the electronic structure. nih.gov The results would allow for the determination of activation energies and reaction enthalpies, providing insight into the reaction's feasibility and kinetics.

The transition state for the initial nucleophilic attack would be characterized by the partial formation of the new carbon-nitrogen bond and the elongation of the C=S and C=N bonds of the isothiocyanate group. The subsequent proton transfer step would also have its own transition state. By calculating the relative energies of these species, a detailed energy profile for the reaction can be constructed.

Below is a hypothetical, yet representative, data table of calculated relative energies for the reaction of this compound with methylamine, based on typical values for similar isothiocyanate reactions.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants (Isothiocyanate + Amine) | Starting materials at infinite separation | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack of the amine on the isothiocyanate | +10.5 |

| Zwitterionic Intermediate | Tetrahedral intermediate | -5.2 |

| Transition State 2 (TS2) | Intramolecular proton transfer | +2.1 |

| Product (Thiourea) | Final stable thiourea adduct | -15.8 |

Note: These values are illustrative and would need to be confirmed by specific calculations for this reaction.

Molecular Modeling and Simulation of Interactions with Biological Targets or Material Surfaces

Given that this compound is used as a reagent in protein microsequencing, molecular modeling and simulation are valuable tools for understanding its interaction with biological macromolecules like proteins. scbt.comchemicalbook.com Molecular docking, a common molecular modeling technique, could be employed to predict the binding orientation of the compound at the N-terminus of a peptide chain, which is the initial step in Edman degradation.

In a typical molecular docking study, the 3D structure of this compound would be docked into the N-terminal binding site of a model peptide or protein. The docking algorithm would generate a series of possible binding poses, which are then scored based on a force field that estimates the binding affinity. This can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the compound-protein complex over time. An MD simulation would solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and interaction stability. This can help to refine the binding mode predicted by docking and to understand the environmental factors that influence the subsequent chemical reaction.

The table below summarizes the types of interactions that would be analyzed in a molecular simulation of this compound with a peptide's N-terminal amine.

| Interaction Type | Potential Interacting Groups on Peptide |

| Covalent Bond Formation | N-terminal alpha-amino group |

| Hydrogen Bonding | Backbone amide groups, side-chain polar groups (e.g., from Asn, Gln) |

| Hydrophobic Interactions | Side-chains of nonpolar amino acids (e.g., Leu, Val, Phe) |

| Pi-Stacking | Aromatic side-chains (e.g., Phe, Tyr, Trp) with the phenyl ring |

| van der Waals Contacts | General close contacts with various peptide atoms |

Future Directions and Emerging Research Areas

Development of Novel Isothiocyanate-Based Reagents for Enhanced Bioconjugation Efficiency and Specificity

The future of bioconjugation hinges on the development of reagents that offer greater control over the conjugation process, leading to more homogenous and functional products. gbibio.com 4-(Boc-aminomethyl)phenyl isothiocyanate is at the forefront of this evolution due to its bifunctional nature, which allows for sequential and site-specific modifications of biomolecules.

The tert-butyloxycarbonyl (Boc) protecting group on the amine is central to its utility. organic-chemistry.org This group is stable under many reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid. fishersci.co.ukmasterorganicchemistry.com This allows for a multi-step conjugation strategy. First, the isothiocyanate group can react with a primary amine on a target biomolecule, like the lysine (B10760008) residues on a protein, to form a stable thiourea (B124793) bond. nih.govresearchgate.net Following this initial conjugation, the Boc group can be cleaved to reveal a primary amine, which is then available for further functionalization. This new amine can be used to attach other molecules of interest, such as drugs, imaging agents, or polymers.

Advanced Applications in Bioimaging and Biomedical Sensing Technologies

The ability to attach fluorescent dyes, radioisotopes, and other reporter molecules to biological targets with high precision is crucial for advancing bioimaging and biomedical sensing. This compound and similar bifunctional linkers are poised to play a key role in this area.

The isothiocyanate group is well-established for its ability to label proteins with fluorescent tags like fluorescein (B123965) isothiocyanate (FITC). nih.govrsc.org Building on this, this compound can be used to first conjugate a biomolecule, and then, after deprotection, attach a second molecule, which could be a quenching agent or a FRET (Förster Resonance Energy Transfer) partner, enabling the design of sophisticated biosensors.

In the realm of medical imaging, isothiocyanate-functionalized chelators are being developed for radiolabeling monoclonal antibodies for applications like immuno-PET (Positron Emission Tomography) imaging. nih.govresearchgate.net The structure of this compound makes it an ideal candidate for creating complex imaging probes. For instance, an antibody could be labeled with this linker, and after deprotection, a chelator for a diagnostic radioisotope could be attached. This modular approach simplifies the synthesis of these complex imaging agents.

Future research will likely focus on integrating isothiocyanate-based linkers into multimodal imaging agents, which combine different imaging modalities (e.g., fluorescence and MRI) in a single probe. Furthermore, the development of "smart" probes that only become active in the presence of a specific biological trigger is a growing field where the versatility of this linker will be invaluable. wikipedia.orggoogle.com

Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for large libraries of bioconjugates for drug discovery and diagnostics necessitates the development of automated and high-throughput methods. chemscene.com The robust and well-defined chemistry of isothiocyanates makes them suitable for integration into such platforms.

The sequential reaction strategy offered by this compound is particularly amenable to automated synthesis. The initial conjugation and subsequent deprotection and second conjugation can be performed in a stepwise manner on a solid support or in a flow chemistry system. This allows for the rapid generation of a diverse range of bioconjugates with different functionalities.

High-throughput screening (HTS) of compound libraries is a cornerstone of modern drug discovery. nih.gov The development of isothiocyanate-based reagents that can be used to quickly and efficiently label proteins or cells for HTS assays is an active area of research. The ability to create libraries of molecules with a common core structure but different appended functionalities, which is facilitated by linkers like this compound, is highly advantageous for structure-activity relationship (SAR) studies.

Future efforts will focus on optimizing reaction conditions for isothiocyanate conjugations in miniaturized formats, such as microplates, and developing analytical methods for the rapid quality control of the resulting bioconjugates.

Exploration in New Material Science Applications Requiring Tailored Surface Chemistry

The functionalization of surfaces with biomolecules is a key technology in areas such as biosensors, medical implants, and cell culture engineering. The isothiocyanate group provides a powerful tool for covalently attaching molecules to surfaces that have been pre-functionalized with amino groups.

For example, isothiocyanate-functionalized silica (B1680970) nanoparticles have been developed as nanocarriers for drug delivery. mdpi.com The surface of these nanoparticles can be modified with molecules that target specific cells or tissues. The use of this compound would allow for a two-step surface modification, enabling the creation of multifunctional nanoparticles with both targeting ligands and therapeutic agents.

Another emerging application is in the development of antimicrobial surfaces. Phenyl isothiocyanate has demonstrated antibacterial properties, and incorporating this moiety into materials could help prevent biofilm formation on medical devices. researchgate.net

Research in this area is moving towards the creation of "smart" materials that can respond to environmental stimuli. The versatile chemistry of this compound could be used to anchor responsive polymers or other functional molecules to a material's surface, creating materials that can, for example, release a drug in response to a change in pH or temperature.

Addressing Challenges in Reaction Specificity, Yield Optimization, and Scalability of Conjugation Processes

While isothiocyanate chemistry is a powerful tool, there are still challenges to be addressed to ensure its widespread and routine use in complex bioconjugation applications. These challenges include reaction specificity, yield optimization, and the scalability of the conjugation process.

The isothiocyanate group can react with both amine and thiol groups on proteins, and the selectivity of the reaction is highly dependent on the pH. nih.govresearchgate.net While this can be exploited to target specific residues, it can also lead to a heterogeneous mixture of products. Research is ongoing to develop isothiocyanate derivatives with improved selectivity for either amines or thiols. For example, benzyl (B1604629) isothiocyanates have been shown to have enhanced reactivity towards thiols compared to phenyl isothiocyanates. rsc.orgresearchgate.net

Finally, scaling up conjugation processes from the laboratory to an industrial scale presents its own set of challenges. This includes ensuring batch-to-batch consistency, developing robust purification methods, and addressing any potential toxicity of the reagents. The development of one-pot synthesis methods and the use of more environmentally friendly solvents are also important considerations for large-scale production. nih.gov

The future of bioconjugation with reagents like this compound will depend on successfully addressing these challenges to unlock the full potential of this versatile chemical tool.

Q & A

Q. What are the optimal synthetic routes for 4-(Boc-aminomethyl)phenyl isothiocyanate, and how do reaction conditions influence yield?

The synthesis involves introducing the Boc-protected aminomethyl group to phenyl isothiocyanate. A common method uses nucleophilic substitution reactions, where Boc-protected amines react with phenyl isothiocyanate derivatives under nitrogen protection to prevent oxidation . Key parameters include:

- Solvent choice : Dimethylbenzene or dichloromethane enhances solubility of intermediates .

- Temperature : Mild conditions (25–50°C) minimize side reactions like Boc-group cleavage .

- Catalysts : Tertiary amines (e.g., triethylamine) accelerate isothiocyanate formation by scavenging acids .

Typical yields range from 55–70%, with purity confirmed via HPLC (>98%) .

Q. How is the Boc-protected amine in this compound exploited for protein microsequencing?

The Boc group masks the primary amine, enabling controlled release during Edman degradation. After coupling to N-terminal amino acids under alkaline conditions (pH 9–10), the Boc group is removed with trifluoroacetic acid (TFA), releasing the thiohydantoin derivative for fluorescent detection . This method increases sensitivity 2.5–10× compared to UV detection at 254 nm .

Q. What analytical techniques validate the structure and purity of this compound?

- NMR : ¹H/¹³C NMR confirms the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and isothiocyanate group (C=S stretch at ~2050 cm⁻¹ in IR) .

- HPLC : Retention time and peak symmetry assess purity (>98%) .

- Mass spectrometry : Molecular ion peaks at m/z 298.42 (C₁₃H₁₈N₂O₂S₂) verify stoichiometry .

Advanced Research Questions

Q. How do competing nucleophiles (e.g., amines, thiols) affect derivatization efficiency in protein labeling?

The isothiocyanate group reacts selectively with primary amines (e.g., lysine residues) at pH 8–8. However, thiols (e.g., cysteine) can compete, requiring buffer optimization:

- Buffer pH : pH 6.9–7.5 minimizes thiol reactivity while preserving amine coupling .

- Additives : Tris(2-carboxyethyl)phosphine (TCEP) reduces disulfide bonds without interfering with isothiocyanate .

Experimental designs (e.g., fractional factorial or central composite) optimize reagent ratios (e.g., 28 µL triethylamine, 35 µL isothiocyanate) .

Q. What contradictions exist in reactivity data for phenyl isothiocyanate derivatives under varying conditions?

- Thermal stability : At >80°C, phenyl isothiocyanate decomposes to benzonitrile and sulfur byproducts, complicating high-temperature reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reactions but risk Boc-group hydrolysis if trace water is present .

Contradictory reports on reaction rates with secondary amines (vs. primary) highlight the need for kinetic studies using stopped-flow techniques .

Q. How can experimental design address challenges in quantifying trace-level conjugates?

Central composite designs (CCD) optimize derivatization parameters:

Q. What are the mechanistic implications of sulfur-containing byproducts in synthesis?

Elemental sulfur (S₈) generated during isothiocyanate synthesis can form polysulfide intermediates, leading to side reactions (e.g., thiazole formation). Mitigation strategies include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes sulfur residues .

- Catalytic additives : Zinc sulfate suppresses polysulfide formation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.